Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride

Catalog No.
S913829
CAS No.
1915004-58-8
M.F
C9H18ClNO2
M. Wt
207.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,3-dimethylpiperidine-4-carboxylate hydroc...

CAS Number

1915004-58-8

Product Name

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride

IUPAC Name

methyl 3,3-dimethylpiperidine-4-carboxylate;hydrochloride

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7 g/mol

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)6-10-5-4-7(9)8(11)12-3;/h7,10H,4-6H2,1-3H3;1H

InChI Key

DDGNULFBXWLPLT-UHFFFAOYSA-N

SMILES

CC1(CNCCC1C(=O)OC)C.Cl

Canonical SMILES

CC1(CNCCC1C(=O)OC)C.Cl

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol. It is a derivative of piperidine, characterized by a six-membered ring containing one nitrogen atom. This compound appears as a white to yellow solid and is known for its unique structural properties, making it significant in organic synthesis and pharmaceutical research .

  • Oxidation: The compound can be oxidized to form corresponding N-oxides.
  • Reduction: It can undergo reduction to yield various amine derivatives.
  • Substitution: Nucleophilic substitution reactions allow for the introduction of different functional groups into the piperidine ring.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

The reactions involving this compound lead to the formation of N-oxides, amine derivatives, and substituted piperidines, which are valuable in various synthetic applications.

Synthetic Routes and Reaction Conditions

The synthesis typically involves the reaction between 3,3-dimethylpiperidine and methyl chloroformate in the presence of a base such as triethylamine. This reaction is conducted under an inert atmosphere at room temperature. The resulting product is purified through recrystallization or chromatography to achieve high purity levels .

Industrial Production Methods

In industrial settings, the production may utilize large-scale batch reactions mirroring laboratory synthesis but optimized for higher yields and purity. Automated systems are often employed for precise control over reaction parameters, ensuring consistent product quality.

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride has several applications:

  • Chemistry: It serves as a building block in the synthesis of complex organic molecules.
  • Biology: The compound is studied for its potential biological interactions.
  • Medicine: Ongoing research explores its viability as a pharmaceutical intermediate.
  • Industry: It plays a role in producing fine chemicals and serves as a precursor for various industrial compounds .

Studies examining the interactions of methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride with biological targets suggest it may influence enzyme activity or receptor function. These interactions could lead to significant biochemical effects, although detailed mechanisms require further exploration.

Similar Compounds

  • Methyl 3,3-dimethylpiperidine-2-carboxylate hydrochloride
  • Methyl 3,3-dimethylpiperidine-4-carboxylate
  • 3,3-Dimethylpiperidine-4-carboxylic acid

Uniqueness

Methyl 3,3-dimethylpiperidine-4-carboxylate hydrochloride stands out due to its specific structural configuration that imparts distinct chemical and physical properties. This uniqueness enhances its value in both synthetic chemistry and research applications, differentiating it from other similar compounds .

Dates

Modify: 2023-08-16

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